1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine,monohydrochloride

Description

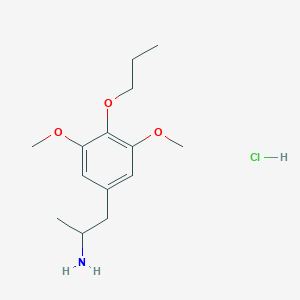

It is chemically characterized by a phenyl ring substituted with methoxy groups at positions 3 and 5, a propoxy group at position 4, and an isopropylamine side chain.

Properties

CAS No. |

2749897-26-3 |

|---|---|

Molecular Formula |

C14H24ClNO3 |

Molecular Weight |

289.80 g/mol |

IUPAC Name |

1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C14H23NO3.ClH/c1-5-6-18-14-12(16-3)8-11(7-10(2)15)9-13(14)17-4;/h8-10H,5-7,15H2,1-4H3;1H |

InChI Key |

BVBRPPPQDLDWDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OC)CC(C)N)OC.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride typically involves the following steps:

Starting Material: The synthesis begins with syringaldehyde.

Alkylation: Syringaldehyde is reacted with n-propyl iodide to introduce the propoxy group.

Condensation: The resulting intermediate undergoes condensation with nitroethane.

Reduction: The final step involves the reduction of the nitro group to form the amine.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride has several scientific research applications:

Chemistry: It is used as a reference compound in the study of phenethylamines and their derivatives.

Biology: Researchers study its effects on biological systems to understand its pharmacological properties.

Industry: The compound is used in the synthesis of other chemicals and as a research tool in various industrial applications

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at these receptors, leading to psychedelic effects. The molecular targets include the 5-HT2A receptor, which plays a crucial role in the compound’s effects on perception and cognition .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Key Differences and Implications

Substitution Patterns: 3C-P and Proscaline share the 3,5-dimethoxy-4-propoxy phenyl core but differ in the amine side chain (isopropyl vs. ethyl). This difference may influence metabolic stability and receptor binding kinetics. For instance, the bulkier isopropyl group in 3C-P could enhance lipophilicity and prolong half-life compared to Proscaline . DOPR hydrochloride has a 2,5-dimethoxy-4-propyl phenyl structure. The propyl group (vs.

Pharmacological Mechanisms: 3C-P and 4-EA-NBOMe both target 5-HT₂A receptors, but the NBOMe series (e.g., 4-EA-NBOMe) includes an N-methoxybenzyl group, which dramatically enhances receptor binding affinity and psychedelic potency. 3C-P lacks this substitution, likely rendering it less potent . PAL-542 represents a divergent pharmacological class, acting as a dual dopamine/serotonin releaser rather than a direct receptor agonist.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.